2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Description
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a 1-methyl-3-(trifluoromethyl)pyrazole moiety at position 2. This compound is synthesized via multi-step protocols starting from ethyl 4,4,4-trifluoroacetoacetate, involving aldol condensation, hydrazinolysis, and cyclization reactions . The trifluoromethyl (CF₃) group and methyl substituent on the pyrazole ring enhance lipophilicity and metabolic stability, making it a candidate for antibacterial and pesticidal applications .
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVMYZYTWFZGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. In particular, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their efficacy against various cancer cell lines.
- Case Study : A study synthesized several 1,3,4-oxadiazole derivatives and tested them against glioblastoma cell lines (LN229). Compounds such as 5d and 5f demonstrated substantial cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms .
| Compound | Cell Line Tested | % Inhibition |
|---|---|---|
| 5d | LN229 | Significant |
| 5f | LN229 | Significant |
Anti-Diabetic Properties
The anti-diabetic potential of oxadiazole derivatives has also been explored. For instance, certain synthesized compounds showed promising results in lowering glucose levels in genetically modified diabetic models like Drosophila melanogaster.
- Case Study : In vivo studies indicated that specific oxadiazole derivatives led to a significant reduction in glucose levels in diabetic models. The compounds' mechanisms were linked to improved insulin sensitivity and glucose metabolism .
| Compound | Model Used | Effect on Glucose |
|---|---|---|
| 5d | Drosophila melanogaster | Significant reduction |
| 5f | Drosophila melanogaster | Significant reduction |
Material Science Applications
Beyond biological applications, oxadiazoles are also utilized in material science for their thermal stability and photophysical properties.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Oxadiazole Moieties
The antibacterial and pesticidal activities of 1,3,4-oxadiazole derivatives are highly sensitive to substituent positions and electronic properties. Key comparisons include:
Position of CF₃ on Pyrazole :
- Compound 5A : 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (CF₃ at pyrazole position 5) exhibits superior anti-Xanthomonas oryzae (Xoo) activity (EC₅₀ = 11.22 µg/mL) compared to Compound 5B : 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (CF₃ at position 3; EC₅₀ > 50 µg/mL) .
- The CF₃ group at position 5 increases lipophilicity and steric bulk, enhancing membrane penetration and target binding .
- Substituent at Pyrazole N1 Position: Replacing phenyl (5A) with methyl (5B) reduces activity against Xanthomonas axonopodis (Xac), indicating that aromatic groups at N1 improve target affinity .
Alkyl Linker Length in Derivatives
Derivatives with variable alkyl chain lengths (n = 8, 10, 12) exhibit divergent bioactivities:
- Anti-Xac Activity : Compounds 8b–8d (alkyl linkers n = 8–12) show improved EC₅₀ values (8.72–35.24 µg/mL) compared to shorter-chain analogs (e.g., 7c : EC₅₀ = 11.22 µg/mL) .
- Lipophilicity vs. Optimal activity is observed at n = 8–10 .
Thioether Substituents on Oxadiazole
Thioether derivatives demonstrate varied pesticidal and antibacterial profiles:
- Electron-Withdrawing Groups : Bromine and fluorine substituents enhance oxidative stability and hydrogen bonding, improving target interactions .
- Pesticidal Activity : Compound 5h (-SCH₂CN) shows moderate activity against agricultural pests, attributed to its nitrile group’s electrophilic reactivity .
Comparison with Non-Pyrazole Oxadiazoles
- Compound 3a : 2-(4,4-Dimethylisochroman-5-yl)-5-phenyl-1,3,4-oxadiazole lacks the pyrazole moiety, resulting in reduced antibacterial potency (EC₅₀ > 100 µg/mL) .
Structural and Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., 4-bromobenzyl, 113–114°C ) have higher melting points than those with flexible chains (e.g., allylthio, 77–78°C ), correlating with crystallinity and stability.
- Synthetic Yields : Thioether derivatives typically yield >75% , whereas nitrile-substituted analogs (e.g., 5h ) show lower yields (27.7%) due to side reactions .
Biological Activity
The compound 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be summarized as follows:
The synthesis involves multi-step reactions starting from readily available precursors such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and phenyl isocyanate , resulting in the formation of the oxadiazole ring. The synthesis process has been optimized to enhance yield and purity, as demonstrated in various studies .
Biological Activity Overview
The biological activities of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole have been explored in several studies. Below are key findings categorized by activity type.
Antibacterial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, a study reported that similar compounds demonstrated effective antibacterial activity against various strains of bacteria with effective concentrations (EC50) ranging between 5.44 μg/mL to 66.98 μg/mL . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antifungal Activity
The antifungal activity of oxadiazole derivatives has also been highlighted. Compounds within this class have shown effectiveness against pathogenic fungi, with some exhibiting EC50 values comparable to standard antifungal agents . The mode of action typically involves interference with fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole has been investigated extensively. Studies have shown that it can induce apoptosis in various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values ranging from 1.82 μM to 35.58 μM . The pyrazole moiety is crucial for enhancing cytotoxicity, while modifications on the oxadiazole ring can further optimize activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
| Study | Activity | Findings |
|---|---|---|
| Study A | Antibacterial | EC50 values against Xac: 5.44 μg/mL |
| Study B | Anticancer | IC50 against HePG-2: 35.58 μM |
| Study C | Anti-inflammatory | Significant reduction in TNF-alpha levels |
These findings underscore the compound's versatility and potential as a lead structure for drug development.
Q & A
Basic: What are the common synthetic routes for 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from amidoxime precursors. A general procedure includes:
- Step 1: Formation of the oxadiazole ring via dehydration of amidoximes using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
- Step 2: Functionalization of the pyrazole moiety. For example, coupling reactions with trifluoromethyl-containing intermediates under copper-catalyzed conditions (e.g., Cu(OTf)₂ in ionic liquids at 130°C for 2 hours) to introduce the 1-methyl-3-(trifluoromethyl) group .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Yield optimization often requires adjusting solvent polarity (e.g., ethanol/water mixtures) .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~367.08 g/mol).
- X-ray Crystallography: For unambiguous determination of dihedral angles between aromatic rings (e.g., pyrazole and oxadiazole planes) .
Advanced: What reaction mechanisms govern the formation of the oxadiazole ring in this compound?
Methodological Answer:
The oxadiazole ring forms via a two-step mechanism:
- Intermediate Formation: Amidoxime precursors react with POCl₃ to generate imidoyl chloride intermediates.
- Cyclization: Intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon, followed by HCl elimination. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for this step, with solvent polarity (e.g., DMF vs. THF) influencing reaction rates .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?
Methodological Answer:
Contradictions arise from:
- Dynamic Effects: Rotameric equilibria in the trifluoromethyl group may split NMR signals. Use variable-temperature NMR (VT-NMR) to slow rotation and resolve splitting .
- Crystal Packing: Discrepancies between solution (NMR) and solid-state (X-ray) data. Validate via Overhauser Effect Spectroscopy (NOESY) to confirm spatial proximity of substituents .
Advanced: What strategies optimize the compound’s biological activity for drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the phenyl ring (e.g., para-fluoro vs. para-methoxy) to enhance target binding.
- Molecular Docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes. For example, the oxadiazole ring may hydrogen-bond with catalytic residues, while the trifluoromethyl group enhances lipophilicity .
- In Vitro Assays: Test antifungal activity via microdilution assays (MIC values) against Candida albicans .
Advanced: How do solvent and catalyst choices affect synthesis reproducibility?
Methodological Answer:
- Solvent Effects: Ionic liquids (e.g., [BMIM]BF₄) improve yields (up to 85%) by stabilizing charged intermediates, while DMF may cause side reactions with chlorinated reagents .
- Catalyst Optimization: Copper(II) catalysts (e.g., Cu(OTf)₂) outperform palladium in coupling reactions due to lower sensitivity to oxygen .
Basic: What are the key physicochemical properties relevant to its application in material science?
Methodological Answer:
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >250°C, suitable for high-temperature applications.
- Solubility: LogP ~3.2 (calculated), indicating moderate solubility in polar aprotic solvents (e.g., DMSO) .
Advanced: How do computational methods (e.g., DFT) aid in predicting reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
